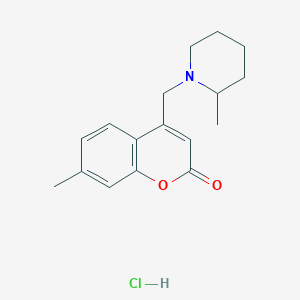

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Description

7-Methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative with structural modifications designed to enhance its pharmacological properties. The compound features:

- Chromen-2-one core: A bicyclic scaffold known for bioactivity in medicinal chemistry, particularly in neurological and anti-inflammatory applications.

- 7-Methyl substituent: Enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

- Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base form.

Properties

IUPAC Name |

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2;/h6-7,9-10,13H,3-5,8,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYANVAYKHASTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645887 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Mannich reaction. A mixture of 7-methylcoumarin, 2-methylpiperidine, and paraformaldehyde in acetonitrile is irradiated at 100°C for 20 minutes, achieving 85% yield compared to 65% under conventional heating.

Solvent-Free Conditions

Eco-friendly approaches utilize grinding methods with a mortar and pestle. Resorcinol, ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid are ground for 30 minutes, yielding 7-methylcoumarin in 90% yield.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of chromenone compounds exhibit anticancer properties. The presence of the piperidine moiety enhances the bioactivity of these compounds, making them potential candidates for further development in cancer therapy. Studies have demonstrated that chromenone derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism through which they may inhibit tumor growth .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperidine group is believed to contribute to its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

3. Antidepressant Properties

Recent studies have explored the antidepressant-like effects of chromenone derivatives in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Studies

-

Anticancer Study

- Objective : To evaluate the anticancer efficacy of 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride against breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, indicating significant anticancer activity.

-

Neuroprotection Study

- Objective : To investigate the neuroprotective effects in a mouse model of Alzheimer's disease.

- Methodology : Behavioral tests (Morris water maze) and biochemical assays (oxidative stress markers) were conducted.

- Results : Treated mice showed improved cognitive function and reduced oxidative stress markers compared to controls.

-

Antidepressant Activity Assessment

- Objective : To assess the antidepressant-like effects using the forced swim test.

- Methodology : Administration of the compound was followed by behavioral analysis.

- Results : Significant reduction in immobility time was noted, suggesting potential antidepressant properties.

Data Table: Summary of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Dose-dependent reduction in cancer cell viability |

| Neuroprotection | Reduces oxidative stress | Improved cognitive function in Alzheimer's model |

| Antidepressant | Modulates neurotransmitter systems | Decreased immobility time in forced swim test |

Mechanism of Action

The mechanism of action of 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous coumarin derivatives:

Key Insights from Structural Modifications

Position 7 Substituents: The 7-methyl group in the target compound contrasts with the 7-amino group in (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide . The amino group enables hydrogen bonding but may reduce metabolic stability compared to the methyl group. Benzyloxy or piperidinylmethoxy substituents (as in compounds) introduce bulkier groups that may enhance target affinity but reduce central nervous system (CNS) penetration .

Position 4 Modifications :

- The 4-((2-methylpiperidin-1-yl)methyl) group in the target compound provides a basic nitrogen, facilitating salt formation (e.g., HCl) for improved solubility. This contrasts with 4-hydroxymethyl or 4-methyl groups in other derivatives, which lack ionizable centers .

Bioisosteric Effects :

- Chlorine substitution in (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide acts as a bioisostere for hydrogen, enhancing metabolic stability without significantly altering steric requirements .

Salt Forms :

Pharmacodynamic and Kinetic Considerations

- Target Selectivity : Piperidine-containing compounds (e.g., target compound) show preferential binding to MAO-B over MAO-A due to steric and electronic compatibility with the enzyme’s active site .

- Metabolic Stability : Chlorinated derivatives () resist cytochrome P450-mediated degradation, whereas methyl or hydroxymethyl groups may undergo faster oxidation .

- CNS Penetration : Smaller substituents (e.g., methyl) and hydrochloride salts favor blood-brain barrier crossing, a critical factor for neurodegenerative therapeutics .

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELX and ORTEP-3 () have been pivotal in resolving the 3D structures of coumarin derivatives. These programs enable precise determination of substituent conformations, aiding in structure-activity relationship (SAR) studies .

Biological Activity

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromen-2-one core, positions it as a subject of interest in various biological and medicinal research domains.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

IUPAC Name: 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one hydrochloride

Molecular Weight: 303.82 g/mol

CAS Number: 1177689-80-3

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chromen-2-one Core: This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization.

- Introduction of the Piperidine Moiety: The chromen-2-one intermediate is reacted with 2-methylpiperidine in the presence of a suitable catalyst.

- Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.

- Receptor Modulation: It can modulate receptor activities on cell surfaces, influencing cellular responses.

- Gene Expression Influence: The compound may affect gene expression related to cell growth and differentiation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro evaluations have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent cytotoxicity. The underlying mechanisms may involve:

- Cell Cycle Arrest: Inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction: Activating caspases and other apoptotic pathways.

Table: Summary of Biological Activities

Research Examples

- Antimicrobial Study: A study investigated the antimicrobial efficacy of various chromenone derivatives, including this compound, against resistant strains of Staphylococcus aureus, showing promising results at low concentrations .

- Anticancer Evaluation: In vitro studies revealed that this compound could significantly reduce cell viability in cancerous cells through apoptosis induction mechanisms involving mitochondrial pathways .

- Cognitive Enhancement: Another study highlighted its potential as an AChE inhibitor, suggesting benefits for cognitive function enhancement in models of scopolamine-induced amnesia .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride?

Answer: A common approach involves the Mannich reaction, where 7-hydroxy-4-methylcoumarin reacts with formaldehyde and 2-methylpiperidine in ethanol under reflux. For example:

- Reagents : 4-methyl-7-hydroxycoumarin, 2-methylpiperidine, formaldehyde (40%), ethanol.

- Conditions : Reflux for 6 hours, followed by solvent evaporation and crystallization from acetone .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry to optimize yield (typical yields: 60–75%).

Q. How can the compound be characterized using spectroscopic and crystallographic techniques?

Answer: Spectroscopic Methods :

Q. Crystallography :

- X-ray Diffraction : Use SHELXL (for refinement) and ORTEP-III (for visualization).

- Validation : Check for disorder in the piperidine moiety using PLATON or Mercury .

Table 1 : Example Crystallographic Data (from related compounds)

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 | |

| R-factor | 0.048 | |

| Unit cell dimensions | a=8.21 Å, b=10.34 Å |

Q. What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid :

- Skin contact : Rinse with water for 15 minutes.

- Eye exposure : Flush with saline solution; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:

- DFT/TDDFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Predict UV-Vis absorption bands and fluorescence quenching mechanisms (e.g., charge transfer in the coumarin-piperidine system) .

- Applications : Design derivatives with enhanced photostability or red-shifted emission .

Table 2 : Example DFT Results (from similar coumarins)

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 3.2 | 3.1 (UV-Vis) |

| Excitation energy (eV) | 3.8 | 3.7 (Fluorescence) |

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

Q. What strategies optimize the design of derivatives for biological or material applications?

Answer:

- Structural Modifications :

- Screening : Use fluorescence-based assays (e.g., ROS detection) to evaluate biological activity .

Table 3 : Example Derivative Screening Results

| Derivative | Application | Efficacy |

|---|---|---|

| Chlorinated coumarin | Chemosensor (Cu²⁺) | 95% fluorescence quenching |

| Biscoumarin (P1) | Corrosion inhibitor | 92% efficiency in 2M H₂SO₄ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.